molecular formula C27H23ClN4O3S B2609555 N-(3-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 536710-55-1

N-(3-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B2609555
CAS No.: 536710-55-1
M. Wt: 519.02
InChI Key: KBADAFHAZZTATC-UHFFFAOYSA-N
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Description

This compound features a pyrimido[5,4-b]indole core substituted at position 3 with a 4-ethoxyphenyl group and at position 2 with a sulfanyl acetamide moiety. The acetamide nitrogen is further substituted with a 3-chloro-4-methylphenyl group. Its molecular formula is C₂₆H₂₂ClN₃O₃S, with a molecular weight of 492.00 g/mol.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O3S/c1-3-35-19-12-10-18(11-13-19)32-26(34)25-24(20-6-4-5-7-22(20)30-25)31-27(32)36-15-23(33)29-17-9-8-16(2)21(28)14-17/h4-14,30H,3,15H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBADAFHAZZTATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC(=C(C=C5)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrimidoindole core through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the chloro-methylphenyl and ethoxyphenyl groups through substitution reactions. The final step usually involves the formation of the acetamide linkage under controlled conditions, such as using acetic anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted acetamides.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Substitutions on the acetamide nitrogen (e.g., trifluoromethoxy in vs. chloro-methylphenyl in the target) influence steric bulk and lipophilicity, which may affect membrane permeability and target binding .

Physicochemical Properties

  • Lipophilicity : The trifluoromethoxy group in increases logP compared to the target compound’s ethoxy group, suggesting higher membrane permeability but reduced aqueous solubility.
  • Hydrogen Bonding : The 3-methoxyphenyl substituent in and introduces additional hydrogen-bonding sites, which may enhance receptor interactions.
  • Molecular Weight : All analogues fall within 430–500 g/mol, complying with Lipinski’s rule for drug-likeness .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The 4-ethoxyphenyl group in the target compound balances electron donation and steric effects, optimizing receptor binding. Chloro substituents (e.g., in ) enhance electrophilicity but may reduce metabolic stability.
  • Optimization Potential: Introducing polar groups (e.g., morpholino in ) could further improve solubility without compromising activity.

Biological Activity

N-(3-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The molecular formula of the compound is C25H22ClN3O3SC_{25}H_{22}ClN_3O_3S, and it features a pyrimidoindole structure that contributes to its biological activity. The compound's structural representation can be summarized as follows:

  • Molecular Formula : C25H22ClN3O3SC_{25}H_{22}ClN_3O_3S
  • SMILES Notation : CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)C)Cl
  • InChI Key : XDOJGACGHLMITB-UHFFFAOYSA-N

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For example, Mannich bases derived from related structures have shown promising results against various human cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. Specific studies have demonstrated that these derivatives can induce cytotoxic effects through mechanisms such as inhibition of DNA topoisomerase I and modulation of cellular signaling pathways related to apoptosis and cell cycle regulation .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Evidence suggests that these compounds can cause cell cycle arrest at various checkpoints, thereby preventing tumor growth.

Study 1: Cytotoxicity Assessment

A study conducted on Mannich bases indicated that certain derivatives exhibited cytotoxicity levels 2.5 to 5.2 times higher than standard chemotherapeutic agents like 5-fluorouracil. The cytotoxic effects were attributed to the ability of these compounds to interact with cellular components and disrupt normal cellular functions .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds has revealed that modifications in the aromatic rings and substituents significantly affect biological activity. For instance, the presence of electron-donating or withdrawing groups can enhance or diminish the anticancer efficacy of these compounds .

Data Tables

Property Value
Molecular Weight479.99 g/mol
CAS Number585551-93-5
Anticancer ActivitySignificant against HeLa, HepG2, A549
MechanismApoptosis induction
Cytotoxicity (compared to 5-FU)2.5 - 5.2 times higher

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